![molecular formula C14H15NO4 B11856383 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate CAS No. 66552-40-7](/img/structure/B11856383.png)
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and synthetic drugs
Vorbereitungsmethoden
The synthesis of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires specific conditions such as the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Analyse Chemischer Reaktionen
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of new therapeutic agents due to its potential biological activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, making it a valuable compound in the development of new drugs . The exact molecular targets and pathways depend on the specific application and the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be compared with other similar indole derivatives, such as:
These compounds share similar structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
66552-40-7 |
---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2-O-ethyl 5-O-methyl 3-methyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)10-7-9(13(16)18-3)5-6-11(10)15-12/h5-7,15H,4H2,1-3H3 |
InChI-Schlüssel |
GOIVPBQODBSHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.